molecular formula C14H12FN3O2S B11791262 3-(6-(4-Fluorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid

3-(6-(4-Fluorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid

Cat. No.: B11791262
M. Wt: 305.33 g/mol
InChI Key: ZOUSUVCHNWETGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-(4-Fluorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid is a complex organic compound that belongs to the class of thiazole and triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(4-Fluorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(6-(4-Fluorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-(6-(4-Fluorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and triazole derivatives, such as:

Uniqueness

What sets 3-(6-(4-Fluorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid apart from similar compounds is its unique combination of the thiazole and triazole rings, along with the specific substitution pattern.

Properties

Molecular Formula

C14H12FN3O2S

Molecular Weight

305.33 g/mol

IUPAC Name

3-[6-(4-fluorophenyl)-5-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]propanoic acid

InChI

InChI=1S/C14H12FN3O2S/c1-8-13(9-2-4-10(15)5-3-9)18-14(21-8)16-11(17-18)6-7-12(19)20/h2-5H,6-7H2,1H3,(H,19,20)

InChI Key

ZOUSUVCHNWETGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC(=N2)CCC(=O)O)S1)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.